(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid
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Overview
Description
3-Hydroxylup-20(29)en-23,28-dioic acid is a bioactive chemical.
Scientific Research Applications
Structural Analysis and Molecular Docking
The complex structure of this compound has been studied for its conformational properties. For instance, in a study by Peipiņš et al. (2014), the compound's cyclohexane rings were found to adopt chair conformations, while the cyclopentane ring adopted a twisted envelope conformation. This detailed analysis of molecular structure plays a crucial role in understanding the compound's interactions and stability (Peipiņš et al., 2014). Additionally, molecular docking studies, such as those conducted by Raja and Ramya (2018), have examined the binding affinities of similar compounds to specific receptors, contributing to the understanding of potential therapeutic applications (Raja & Ramya, 2018).
Crystallography and Chemical Synthesis
Crystallographic studies provide insights into the molecular geometry of related compounds. Froelich et al. (2009) analyzed the crystal structure of a pentacyclic triterpenoide skeleton similar to our compound, revealing how the molecule's rings are arranged and fused, which is vital for predicting its chemical behavior (Froelich et al., 2009). Moreover, the synthesis and characterization of structurally related compounds have been explored, as seen in the work of González-Platas et al. (1999), where the isolation and elucidation of a pentacyclic triterpene provided valuable information for synthesizing similar complex molecules (González-Platas et al., 1999).
Biodegradation Studies
Understanding the biodegradation pathways of complex hydrocarbons like our compound is essential for assessing its environmental impact. Patel et al. (2022) investigated the degradation of chrysene, a high molecular weight polycyclic aromatic hydrocarbon similar to our compound, revealing how specific bacterial strains can metabolize these compounds, which is crucial for environmental remediation strategies (Patel et al., 2022).
Properties
CAS No. |
132339-62-9 |
---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-17(2)18-9-14-30(25(34)35)16-15-27(4)19(23(18)30)7-8-20-26(3)12-11-22(31)29(6,24(32)33)21(26)10-13-28(20,27)5/h18-23,31H,1,7-16H2,2-6H3,(H,32,33)(H,34,35)/t18-,19+,20+,21+,22?,23+,26+,27+,28+,29?,30-/m0/s1 |
InChI Key |
NSLGONDVJPFEEN-RVVOEBBESA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C(=O)O |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-hydroxylup-20(29)en-23,28-dioic acid 3alpha-hydroxylup-20(29)-ene-23,28-dioic acid HLEDA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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